2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a combination of oxadiazole, thioether, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol or a thioester to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with 4-nitroaniline under suitable conditions to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, for example, can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C16H11ClN4O4S |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H11ClN4O4S/c17-11-3-1-10(2-4-11)15-19-20-16(25-15)26-9-14(22)18-12-5-7-13(8-6-12)21(23)24/h1-8H,9H2,(H,18,22) |
InChI Key |
YHWORXYPBYXOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.